tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a nonane ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-butyl group: This step involves the protection of the amino group using tert-butyl chloroformate (Boc2O) under basic conditions.
Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and purification would apply.
Chemical Reactions Analysis
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxazolidine ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of spirocyclic compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-5-oxa-2-azaspiro[3 its spirocyclic structure and functional groups suggest that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Comparison with Similar Compounds
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the amino and carboxylate groups.
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: This compound contains an additional nitrogen atom in the spirocyclic ring, which may alter its chemical reactivity and biological activity.
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: This compound has a different arrangement of the oxygen and nitrogen atoms in the spirocyclic ring, leading to distinct chemical properties.
These comparisons highlight the uniqueness of tert-Butyl 8-amino-5-oxa-2-azaspiro[3
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)6-9(13)4-5-16-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
QQWONHODRBYMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.